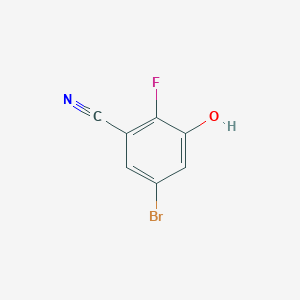

5-Bromo-2-fluoro-3-hydroxybenzonitrile

Description

5-Bromo-2-fluoro-3-hydroxybenzonitrile (molecular formula: C₇H₃BrFNO; molecular weight: 216.01 g/mol) is a halogenated aromatic compound featuring bromine (Br), fluorine (F), hydroxyl (-OH), and nitrile (-CN) substituents. The presence of electron-withdrawing groups (Br, F, CN) and the hydroxyl group creates a unique electronic and steric profile, influencing reactivity, solubility, and intermolecular interactions like hydrogen bonding .

Properties

IUPAC Name |

5-bromo-2-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOKSHFZFHZTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Route via Halogenation of 2-Hydroxybenzonitrile

- Start from 2-hydroxybenzonitrile.

- Bromination : Introduce bromine at the 5-position using bromine in the presence of iron(III) bromide catalyst.

- Fluorination : Introduce fluorine at the 2-position using fluorinating agents like potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide).

- This route is less documented in detail but is used in industrial settings with process optimization for scale-up.

Detailed Experimental Data and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1. o-Fluorobenzamide formation | o-Fluorobenzoyl chloride + NH3 (25% aq.) | 0–5 | 90 | Exothermic, temperature control critical |

| 2. Dehydration to nitrile | Phosphorus oxychloride or sulfur oxychloride + toluene | 60–100 | 80–82 | Neutralize with NaOH, extract with toluene |

| 3. Bromination | Dibromohydantoin in 75–90% H2SO4 | 10–15 | 80–85 | Quench with water, extract with CH2Cl2, recrystallize from ethanol |

| 4. Hydroxylation (inferred) | Selective hydroxylation or starting from 2-hydroxybenzonitrile | Variable | Not specified | Requires careful regioselectivity |

Environmental and Economic Considerations

The method involving o-fluorobenzoyl chloride and dibromohydantoin bromination is noted for:

- Mild reaction conditions.

- Low production cost.

- No wastewater discharge due to solvent recycling (sulfuric acid phase reused mechanically at least three times).

- Avoidance of large amounts of waste sulfuric acid, unlike other methods using bromo-succinimide and concentrated sulfuric acid.

Use of toluene as solvent and controlled temperature steps ensures safety and scalability.

Summary of Key Research Findings

- The patented method (CN103936622B) provides a streamlined, environmentally friendly, and cost-effective route to 5-bromo-2-fluorobenzonitrile, a close analog to the target compound.

- Hydroxylation at the 3-position can be achieved via subsequent functional group transformations or by starting with hydroxy-substituted precursors.

- Industrial methods often utilize bromination and fluorination of 2-hydroxybenzonitrile derivatives, with catalysts and fluorinating agents optimized for yield and purity.

- The use of dibromohydantoin as a brominating agent in sulfuric acid medium is effective for selective bromination with high yield.

- Recycling of sulfuric acid and solvent recovery minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Oxidation: 5-Bromo-2-fluoro-3-hydroxybenzoic acid.

Reduction: 5-Bromo-2-fluoro-3-hydroxybenzylamine.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Bromo-2-fluoro-3-hydroxybenzonitrile is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Bromo-2-fluoro-3-hydroxybenzonitrile is similar to other halogenated benzonitriles, such as 3-Bromo-5-fluoro-2-hydroxybenzonitrile and 5-Bromo-3-fluoro-2-hydroxybenzonitrile. its unique combination of functional groups gives it distinct chemical properties and reactivity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 5-Bromo-2-fluoro-3-hydroxybenzonitrile with analogs differing in substituent positions or functional groups:

Key Differences in Properties and Reactivity

- Electronic Effects: Fluorine’s electronegativity in this compound enhances the acidity of the hydroxyl group compared to non-fluorinated analogs like 2-Bromo-5-hydroxybenzonitrile .

- Hydrogen Bonding : The hydroxyl and nitrile groups in 5-Bromo-2-hydroxybenzonitrile form O–H⋯N hydrogen bonds (O⋯N distance: ~2.8 Å), stabilizing its crystal structure . The addition of fluorine in the target compound may alter hydrogen-bonding networks.

Commercial Availability and Cost

- 2-Bromo-5-hydroxybenzonitrile and 4-Bromo-2-hydroxybenzonitrile are commercially available at >95% purity, priced at JPY 16,000–18,000/5g .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-3-hydroxybenzonitrile, and how do reaction conditions influence yield?

- Methodology : A plausible route involves bromination of a fluorinated hydroxybenzonitrile precursor. For example, bromination of 2-fluoro-3-hydroxybenzonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide at 80°C) . Alternatively, a condensation reaction between 5-bromo-2-fluorobenzaldehyde and hydroxylamine, followed by dehydration, could yield the nitrile group .

- Key Variables : Temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., Lewis acids) significantly affect regioselectivity and yield.

Q. How can researchers purify this compound, and what purity assessment methods are reliable?

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons, δ 10–12 ppm for -OH), ¹⁹F NMR (δ -110 to -120 ppm for fluorinated aryl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z: ~229.93 [M+H]⁺) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, -OH) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the -OH group may require protection (e.g., silylation) to prevent side reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates but may slow transmetallation .

- Case Study : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water mixtures at 90°C for aryl boronic acid couplings .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Data Analysis : Compare solvent systems (polar aprotic vs. protic), catalyst loading, and temperature gradients across studies. For example, yields drop in aqueous media due to hydrolysis of the nitrile group .

- Troubleshooting Table :

| Variable | High Yield Conditions | Low Yield Conditions |

|---|---|---|

| Solvent | DMF | Water |

| Temperature | 80–100°C | <60°C |

| Catalyst | Pd(PPh₃)₄ | No catalyst |

Q. What strategies mitigate steric hindrance and regioselectivity challenges in functionalizing this compound?

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites. Fluorine’s ortho-directing effect may dominate over bromine’s para-directing tendency .

- Experimental Design : Introduce directing groups (e.g., -Bpin) temporarily to override inherent substituent effects .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- Biological Screening : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) and anticancer potential using MTT assays (IC₅₀ in HeLa cells) .

- Mechanistic Probes : Fluorescence quenching assays to study DNA intercalation or enzyme inhibition (e.g., tyrosine kinases) .

Q. What are the stability profiles of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.